molecular formula C23H28O6 B1671346 Enprostil CAS No. 73121-56-9

Enprostil

Cat. No. B1671346
CAS RN: 73121-56-9
M. Wt: 400.5 g/mol
InChI Key: PTOJVMZPWPAXER-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enprostil is a synthetic analogue of prostaglandin E2 . It is effective in the treatment of patients with duodenal or gastric ulcers . Gastric acid secretion is suppressed by up to 80% for almost 12 hours after single doses of enprostil .


Synthesis Analysis

Enprostil is a synthetic analogue of prostaglandin E2 . The synthesis of prostaglandins, including Enprostil, is of utmost importance due to their valuable medicinal applications and unique chemical structures .


Molecular Structure Analysis

The molecular formula of Enprostil is C23H28O6 . It has a molecular weight of 400.5 g/mol . The structure of Enprostil includes an ether group substituted with a benzene ring .


Chemical Reactions Analysis

Enprostil, as a synthetic analogue of prostaglandin E2, has shown to suppress gastric acid secretion . It also reduces the secretion of pepsin, another ‘aggressive’ factor in peptic ulcer disease .


Physical And Chemical Properties Analysis

Enprostil has a molecular weight of 400.5 g/mol . It is a synthetic analogue of prostaglandin E2 .

Scientific Research Applications

Gastrointestinal Protective Effects

Enprostil has been investigated for its protective effects against gastrointestinal damage induced by various agents. Studies have demonstrated its effectiveness in preventing aspirin-induced damage to the antral and duodenal mucosa. Enprostil, by virtue of its prostaglandin E2 analog properties, offers significant protection of the gastric mucosa against such injuries, highlighting its potential application in protecting the gastrointestinal tract from nonsteroidal anti-inflammatory drug (NSAID)-induced damage (Cohen et al., 1985; Hawkey et al., 1986).

Impact on Drug Metabolism

Enprostil has been evaluated for its effects on the metabolism of other drugs. Notably, it does not inhibit the metabolism of propranolol, a trait that distinguishes it from cimetidine, another drug used in the treatment of peptic ulcer disease. This characteristic of Enprostil underscores its safer profile in terms of drug-drug interactions, making it a potentially preferable option in patients on complex medication regimens (Reilly et al., 1986).

Effects on Glucose and Lipid Metabolism

Research has also explored Enprostil's impact on metabolic processes, including glucose and lipid metabolism. In patients with Type 2 diabetes, Enprostil was found to positively affect blood glucose and lipid profiles, suggesting its potential utility in managing some aspects of diabetes and related metabolic disorders. This finding opens avenues for further research into Enprostil's role in metabolic health beyond its gastrointestinal applications (Davis et al., 1989).

Gastric Acid and Pepsin Secretion

Enprostil's effects extend to the modulation of gastric acid and pepsin secretion, as well as serum gastrin levels. It has been shown to suppress gastric acid secretion significantly, offering a therapeutic advantage in the management of peptic ulcer disease by reducing the "aggressive" factors that contribute to ulcer formation. Furthermore, Enprostil's influence on serum gastrin levels adds another layer to its therapeutic profile, providing a comprehensive approach to ulcer management (Deakin et al., 1986).

Future Directions

Enprostil has been effective in the treatment of patients with duodenal or gastric ulcers . Future research may focus on further understanding the effects of Enprostil on ‘defensive’ factors in peptic ulcer disease, which are thought to protect the mucosa .

properties

InChI

InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3/b14-13+/t2?,17-,19-,20-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOJVMZPWPAXER-VFJVYMGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC=C=CC[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](COC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401021647
Record name Enprostil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enprostil

CAS RN

73121-56-9
Record name Enprostil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enprostil
Reactant of Route 2
Enprostil
Reactant of Route 3
Enprostil
Reactant of Route 4
Reactant of Route 4
Enprostil
Reactant of Route 5
Enprostil
Reactant of Route 6
Enprostil

Citations

For This Compound
1,760
Citations
N Buchanan, G Laferla, J Hearns, KD Buchanan… - The American Journal of …, 1986 - Elsevier
… Although enprostil increased the gastric pH, it did … , enprostil lowered the basal gastrin level and reduced or abolished the post-prandial gastrin rise in a dose-related fashion. Enprostil …
Number of citations: 26 www.sciencedirect.com
…, RI Cano, KE Schwartz, Enprostil Study Group - Digestive diseases and …, 1989 - Springer
… enprostil 35 μg twice daily for up to four weeks. Cumulative endoscopic healing for the enprostil … Excluding prepyloric ulcers, cumulative healing for the enprostil and placebo groups, …
Number of citations: 2 link.springer.com
TME Davis, C Proby, JA Strong… - Diabetic …, 1989 - Wiley Online Library
… pre-prandial doses of enprostil could prove a useful adjunct in the treatment of some patients with Type 2 diabetes. If well-tolerated, long-term enprostil might enhance blood glucose …
Number of citations: 6 onlinelibrary.wiley.com
SJ Sontag, TG Schnell… - American Journal of …, 1994 - search.ebscohost.com
… with enprostil 35 µg … enprostil twice daily, and enprostil three times daily, respectively (p < 0.01). Complete mucosal healing of all erosions and ulcers at 9 wk occurred in 59% of enprostil…
Number of citations: 29 search.ebscohost.com
KL Goa, JP Monk - Drugs, 1987 - Springer
… indicates that bicarbonate secretion is enhanced by enprostil. Further, data from animal studies … of enprostil on the gastric mucosa. In healthy volunteers, the administration of enprostil in …
Number of citations: 67 link.springer.com
D Stiel, KT Ellard, LJ Hills, PM Brooks - The American Journal of Medicine, 1986 - Elsevier
… test the relative efficacy of enprostil, a synthetic analogue of … following regimens: enprostil 35 μg twice daily; enprostil 35 μg … The mean number of lesions in the 70-μg enprostil group (8.5…
Number of citations: 43 www.sciencedirect.com
N Kawamoto, A Murai, J Okumura… - … -Australasian Journal of …, 1997 - animbiosci.org
… to investigate the effects of enprostil, a prostaglandin E, … 10pg enprostil/kg body weight intraperitoneally every 6 h, and were killed at 0, 6, 12, 18 and 24 h after the first injection. Enprostil …
Number of citations: 1 www.animbiosci.org
P Bright-Asare - The American Journal of Medicine, 1986 - Elsevier
Enprostil is a synthetic prostaglandin E 2 analogue with … to evaluate the efficacy and safety of enprostil (35 μg twice daily) … The results indicated that the healing rate for enprostil at two …
Number of citations: 40 www.sciencedirect.com
FL Lanza, MG Robinson, JI Isenberg… - Alimentary …, 1990 - Wiley Online Library
… receive capsules of enprostil 35 μg bd (the clinically recommended dose), enprostil 70 μg bd… both enprostil groups on each endoscopy day when compared with placebo. The majority of …
Number of citations: 4 onlinelibrary.wiley.com
T Hausken, S Ødegaard, A Berstad - Gastroenterology, 1991 - Elsevier
… enprostil. Ten healthy subjects were studied on two separate days, once after oral administration of one capsule of enprostil … (> 5 mm) was increased after enprostil. It is concluded that …
Number of citations: 91 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.